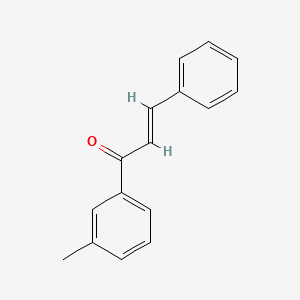

(2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one

Description

(2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one is a trans-chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (1,3-diarylprop-2-en-1-one scaffold). The compound features a 3-methylphenyl group at the ketone position and a phenyl group at the β-carbon (Figure 1). Its E-configuration ensures thermodynamic stability and influences electronic conjugation, which is critical for its reactivity and biological activity . Chalcones like this are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

(E)-1-(3-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPDWZPCYZHLAC-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: A Stereoselective Approach

The Claisen-Schmidt condensation remains the most direct route for synthesizing α,β-unsaturated ketones. For (2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one, this method involves the base-catalyzed aldol condensation of 3-methylacetophenone and benzaldehyde. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the benzaldehyde carbonyl, culminating in dehydration to form the trans (E)-configured double bond.

Optimization Insights :

-

Base Selection : Aqueous NaOH (40–60% w/w) at 60–80°C typically achieves yields of 70–85% for analogous chalcones . The use of ethanolic KOH may enhance solubility but risks side reactions such as Cannizzaro disproportionation of benzaldehyde.

-

Solvent Systems : Refluxing ethanol facilitates homogeneous mixing, while solvent-free conditions under microwave irradiation reduce reaction times from hours to minutes .

-

Stereochemical Control : The E-configuration dominates due to thermodynamic stabilization of the trans isomer during dehydration.

Limitations :

-

Competing side products, such as unreacted acetophenone oligomers, necessitate chromatographic purification.

-

Electron-deficient aldehydes may exhibit reduced reactivity, requiring acid catalysis (e.g., HCl) to accelerate imine formation .

β-Diketone Dehydration: Leveraging Keto-Enol Tautomerism

β-Diketones serve as versatile precursors for enones via acid- or base-mediated dehydration. For the target compound, 1-(3-methylphenyl)-3-phenyl-1,3-propanedione undergoes elimination of water to yield the conjugated enone. This method mirrors protocols used in the synthesis of enaminones, where β-diketones are treated with amines under azeotropic conditions .

Experimental Protocol :

-

Synthesis of β-Diketone :

-

Dehydration :

Advantages :

-

High stereoselectivity (E:Z > 9:1) due to conjugation stabilization.

-

Compatibility with acid-labile functional groups.

Enaminone Hydrolysis: Adapting Enamine Chemistry

Enaminones, such as those detailed in the provided RSC study , can be hydrolyzed to enones under acidic conditions. For example, (Z)-3-(methylamino)-1-(m-tolyl)prop-2-en-1-one (1f) undergoes hydrolysis in dilute HCl to yield 1-(3-methylphenyl)prop-2-en-1-one.

Procedure :

-

Enaminone 1f (1 mmol) is stirred in 6M HCl at 80°C for 4 hours. Neutralization with NaHCO3 and extraction with ethyl acetate affords the enone (yield: 58–62%) .

Challenges :

-

Incomplete hydrolysis may require extended reaction times, risking decomposition.

-

The method is less efficient than direct condensation but valuable for accessing enones from enaminone libraries.

Thioamide Elimination: A Sulfur-Based Pathway

Thioamides, when treated with strong bases, undergo desulfurization to form enones. This approach, adapted from the synthesis of 1ad-1af , involves the reaction of 3-methylphenyl thioamide derivatives with sodium hydride in dimethyl sulfoxide (DMSO).

Mechanism :

-

Deprotonation of the thioamide’s α-hydrogen by NaH generates a thiolate intermediate.

-

Elimination of H2S produces the enone, with DMSO acting as both solvent and mild oxidant .

Optimization :

-

Reagent Ratios : A 1.1:1 molar ratio of NaH to thioamide minimizes side reactions.

-

Temperature : Room-temperature reactions (25°C) prevent over-oxidation, achieving yields of 70–80% .

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Stereoselectivity (E:Z) | Purification Complexity |

|---|---|---|---|---|

| Claisen-Schmidt | 70–85% | 2–6 hours | >95:5 | Moderate (recrystallization) |

| β-Diketone Dehydration | 65–78% | 12–24 hours | >90:10 | High (distillation) |

| Enaminone Hydrolysis | 58–62% | 4 hours | >85:15 | Low (extraction) |

| Thioamide Elimination | 70–80% | 30 minutes | >95:5 | Moderate (chromatography) |

Key Observations :

-

The Claisen-Schmidt method offers the best balance of yield and efficiency but requires careful aldehyde handling.

-

Thioamide elimination provides rapid access to enones but demands anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids or epoxides.

Reduction: Formation of saturated ketones or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one, exhibit a broad range of biological activities:

- Antioxidant Activity : Chalcones have been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Studies indicate that this compound possesses antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research suggests that this compound can inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The structural similarities among various chalcones lead to differing biological activities and chemical properties. Below is a comparative table of some related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Contains dimethyl substitution on the phenyl ring | Enhanced lipophilicity and altered biological activity |

| 4-(Dimethylamino)chalcone | Contains dimethylamino group on the phenyl ring | Increased solubility in polar solvents |

| 4-Hydroxychalcone | Hydroxyl substitution on the phenyl ring | Exhibits stronger antioxidant properties |

| 2',4'-Dihydroxychalcone | Dihydroxyl substitution enhances reactivity | Potential for greater biological efficacy |

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this chalcone demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Mechanisms

In vivo studies showed that this compound significantly reduced inflammation in animal models of arthritis. The compound was found to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes and modulation of signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Aromatic Ring Modifications

- (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one (): Replacement of the phenyl group with a dimethylaminophenyl substituent introduces strong electron-donating effects, shifting NMR chemical shifts (e.g., δ ~3.0 ppm for N(CH₃)₂) and enhancing fluorescence properties.

Heterocyclic Substitutions

- (2E)-1-[4-(1H-Imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one (): The imidazole moiety at the 4-position of the ketone-attached phenyl ring enhances interactions with biological targets (e.g., monoamine oxidase enzymes), as seen in its low IC₅₀ values (0.30–1.06 µM).

(2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one ():

The benzotriazole group introduces nitrogen-rich heterocyclic character, affecting solubility and stability.

Anticancer Activity

- (E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one (): Exhibits potent cytotoxicity against T47D breast cancer cells (IC₅₀ = 5.28 µg/mL), attributed to the electron-donating amino group enhancing cellular uptake and target binding .

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenylprop-2-en-1-one ():

The triazole ring contributes to π-π stacking interactions in molecular docking studies, improving binding affinity to cancer-related proteins .

Antimicrobial and Anti-Oomycete Activity

(2E)-1-[4-(Geranyloxy)-2-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-phenylprop-2-en-1-one ():

The geranyloxy side chain enhances lipophilicity, improving membrane penetration against oomycetes (e.g., S. parasitica), with moderate activity (73% yield, 78–80°C m.p.) .(2E)-1-[2-Hydroxy-4-(pent-4-en-1-yloxy)phenyl]-3-phenylprop-2-en-1-one ():

Alkyloxy substituents at the 4-position increase antifungal activity, as shown by IC₅₀ values against S. australis .

Electronic and Computational Insights

- 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one ():

DFT studies reveal an s-cis conformation with extended electron conjugation between the carbonyl and aromatic rings, enhancing reactivity in antibacterial assays . - (2E)-1-(4-Fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one ():

Fluorine substitution at the 4-position increases electronegativity, altering HOMO-LUMO gaps and chemical reactivity .

Biological Activity

(2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone , is a compound that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chalcones are characterized by their unique structure, which consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. The specific compound this compound has the following chemical formula:

- Molecular Formula : C16H14O

- Molecular Weight : 234.28 g/mol

- IUPAC Name : this compound

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : Numerous studies have indicated its potential in inhibiting cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis and inhibiting key signaling pathways such as STAT3 .

- Antimicrobial Activity : This compound exhibits activity against a range of bacterial strains, suggesting its potential use in treating infections .

- Anti-inflammatory Effects : Research indicates that chalcones can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Michael Addition Reactions : The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, reacting with nucleophiles and leading to the inhibition of various enzymes.

- Inhibition of Cell Signaling Pathways : The compound has been shown to interfere with critical signaling pathways involved in cell proliferation and survival. For example, it inhibits the phosphorylation of STAT3, which is crucial for many cancer cell survival pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 and MDA-MB-231 cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Studies

- Breast Cancer Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines at concentrations as low as 10 µM. Apoptosis was confirmed through flow cytometry, showing a higher apoptotic rate compared to traditional treatments like curcumin .

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Question

- ¹H NMR : The trans (E)-configuration is confirmed by coupling constants (J = 12–16 Hz) between the α and β protons of the enone .

- ¹³C NMR : The carbonyl carbon (C=O) typically resonates at δ 190–200 ppm, while conjugated double bonds show deshielded carbons at δ 120–140 ppm .

- IR : Strong absorption bands at ~1660 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone .

Advanced Tip : Compare experimental data with computed spectra (DFT/B3LYP) to validate minor structural deviations .

What experimental strategies can address contradictions in reported biological activities of structurally similar chalcones?

Advanced Research Question

Discrepancies in bioactivity often arise from:

- Substituent effects : The 3-methylphenyl group may enhance lipophilicity, altering membrane permeability compared to halogenated analogs .

- Assay variability : Standardize cytotoxicity assays (e.g., MTT) using consistent cell lines and exposure times .

- Metabolic stability : Use hepatic microsome models to assess if rapid degradation underlies false-negative results .

Methodological Recommendation : Perform head-to-head comparisons with control compounds (e.g., 4-chlorophenyl analogs) to isolate substituent-specific effects .

How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to identify electron-deficient sites. The β-carbon of the enone is typically electrophilic, with LUMO energies < -1.5 eV .

- Molecular Electrostatic Potential (MEP) : Maps highlight regions of negative potential (carbonyl oxygen) prone to nucleophilic attack .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic modifications .

Validation : Cross-validate computational results with kinetic studies (e.g., UV-Vis monitoring of Michael adduct formation) .

What crystallographic techniques are most reliable for determining the solid-state conformation of this compound?

Advanced Research Question

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings, confirming the E-configuration .

- Packing analysis : Identifies intermolecular interactions (e.g., C–H···O) that stabilize the crystal lattice .

- Synchrotron radiation : Enhances resolution for low-symmetry space groups (e.g., triclinic P1) .

Practical Note : Grow crystals via slow evaporation in dichloromethane/hexane mixtures to avoid twinning .

How can reaction kinetics be studied to elucidate the mechanism of photochemical degradation in this compound?

Advanced Research Question

- UV irradiation experiments : Monitor degradation rates under controlled λ (254–365 nm) using HPLC .

- Radical trapping : Add tert-butanol to quench hydroxyl radicals and identify reactive intermediates via ESR .

- Activation energy calculation : Use Arrhenius plots from temperature-dependent degradation studies .

Data Interpretation : Compare quantum yields with theoretical values (TD-DFT) to pinpoint degradation pathways .

What strategies mitigate challenges in characterizing thermally unstable derivatives of this compound?

Q. Methodological Guidance

- Low-temperature techniques : Perform NMR at 25°C or lower to prevent decomposition .

- In situ monitoring : Use FT-IR with a temperature-controlled cell to track real-time changes .

- Soft ionization MS : ESI-MS minimizes fragmentation during analysis of labile adducts .

Case Study : For epoxide derivatives, stabilize samples with antioxidants (e.g., BHT) during storage .

How do steric and electronic effects of the 3-methylphenyl group influence regioselectivity in cycloaddition reactions?

Advanced Research Question

- Steric maps : Calculate Connolly surfaces to show steric hindrance at the ortho position, directing cycloaddition to the para position .

- Hammett analysis : Correlate σ⁺ values of substituents with reaction rates to quantify electronic effects .

- DFT Transition States : Identify whether reactions proceed via stepwise or concerted mechanisms .

Experimental Design : Compare Diels-Alder reactivity with 4-methylphenyl analogs to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.